molecular formula C10H8Cl2F2O B14057893 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one

1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one

Katalognummer: B14057893
Molekulargewicht: 253.07 g/mol
InChI-Schlüssel: FIWXEKZJJUHLBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of chlorinated ketones

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the difluoromethyl group. One common synthetic route includes the reaction of 5-chloro-2-(difluoromethyl)benzene with chloroacetone under specific reaction conditions. Industrial production methods may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals and other specialty chemicals due to its reactivity and functional groups.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl ring and difluoromethyl group can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one include:

    1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one: Differing by the presence of a trifluoromethoxy group.

    1-Chloropropan-2-one: A simpler structure with a single chlorine atom.

    Chloroacetone: Another chlorinated ketone with different reactivity. The uniqueness of this compound lies in its specific combination of chlorinated and fluorinated groups, which can impart distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Eigenschaften

Molekularformel

C10H8Cl2F2O

Molekulargewicht

253.07 g/mol

IUPAC-Name

1-chloro-1-[5-chloro-2-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8Cl2F2O/c1-5(15)9(12)8-4-6(11)2-3-7(8)10(13)14/h2-4,9-10H,1H3

InChI-Schlüssel

FIWXEKZJJUHLBM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC(=C1)Cl)C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.